molecular formula C9H9N7 B1483551 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine CAS No. 2098046-26-3

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine

Cat. No.: B1483551
CAS No.: 2098046-26-3
M. Wt: 215.22 g/mol
InChI Key: UZTCJJJLAQLYIU-UHFFFAOYSA-N
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Description

2-(1-(2-Azidoethyl)-1H-pyrazol-4-yl)pyrazine is a heterocyclic compound featuring a pyrazine core linked to a pyrazole moiety via a 2-azidoethyl group. This structure combines the aromaticity and electron-deficient nature of pyrazine with the versatile reactivity of pyrazole. The azidoethyl group introduces a high-energy functional group, enabling applications in click chemistry and bioconjugation.

Properties

IUPAC Name

2-[1-(2-azidoethyl)pyrazol-4-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N7/c10-15-13-3-4-16-7-8(5-14-16)9-6-11-1-2-12-9/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTCJJJLAQLYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CN(N=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine typically proceeds via:

  • Formation of pyrazoline or pyrazole intermediates bearing a 2-azidoethyl substituent.
  • Functionalization of the pyrazole ring to introduce the pyrazine substituent at the 4-position.
  • Use of azidation reactions to install the azido group on the ethyl side chain.
  • Cyclization and aromatization steps to finalize the heterocyclic framework.

This approach is supported by methods developed for related pyrazolopyrazine derivatives, which provide a foundation for synthesizing the target compound.

Stepwise Preparation Methods

Synthesis of 1-(2-azidoethyl)pyrazoline Intermediates

Starting from 2,2-dichlorovinylacetophenones, a sequence of reactions leads to 1-(2-azidoethyl)-2-pyrazolines:

  • Hydrazine Reaction: 2,2-dichlorovinylacetophenones react with 2-hydroxyethylhydrazine to form 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines.
  • O-Tosylation: The hydroxyethyl group is converted to a tosylate to activate it for nucleophilic substitution.
  • Azidation: Treatment of the tosylated intermediates with sodium azide introduces the azido group, yielding 3-aryl-5-dichloromethyl-1-(2-azidoethyl)-2-pyrazolines.

This sequence efficiently installs the azidoethyl substituent on the pyrazoline ring.

Conversion to Pyrazolopyrazine Framework

  • Amination and Cyclization: The azidoethyl pyrazoline intermediates can be converted to aminoethyl derivatives by catalytic hydrogenation.
  • Base-Induced Cyclization: Treatment of aminoethyl pyrazoline hydrochlorides with aqueous sodium hydroxide induces cyclization and aromatization, forming tetrahydropyrazolo[1,5-a]pyrazines.
  • One-Pot Procedure: Tosylate intermediates can be directly converted to the pyrazolopyrazine core by reaction with ammonium hydroxide followed by sodium hydroxide addition, streamlining the process.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Product Yield (%) Notes
Hydrazine addition 2-hydroxyethylhydrazine, solvent (e.g., EtOH) 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline Not specified Formation of hydroxyethyl pyrazoline intermediate
O-Tosylation Tosyl chloride, base (e.g., pyridine) Tosylated pyrazoline High Activates hydroxy group for azidation
Azidation Sodium azide, DMF or suitable solvent 3-aryl-5-dichloromethyl-1-(2-azidoethyl)-2-pyrazoline High Efficient nucleophilic substitution to install azido group
Catalytic hydrogenation H2, Pd/C catalyst Aminoethyl pyrazoline hydrochloride High Reduces azido to amino group
Base-induced cyclization NaOH aqueous solution Tetrahydropyrazolo[1,5-a]pyrazine Moderate to high Cyclization and aromatization step
One-pot tosylate conversion Ammonium hydroxide, NaOH sequentially Pyrazolopyrazine derivatives Good Streamlined synthesis with fewer purification steps

These steps offer a practical and scalable route to the target compound or closely related analogs.

Mechanistic Insights

  • The azidation step proceeds via nucleophilic substitution of the tosylate by azide ion.
  • Cyclization under basic conditions involves intramolecular nucleophilic attack and elimination to form the fused pyrazolopyrazine ring system.
  • Density Functional Theory (DFT) calculations support the proposed reaction mechanisms, confirming the feasibility of cyclization and aromatization steps.

Alternative Synthetic Routes and Related Methods

  • Thermolysis of 5-(2-pyrazinyl)tetrazole precursors at high temperature (400 °C) can yield 1,2,3-triazolo[1,5-a]pyrazines, structurally related fused heterocycles, though with lower yields and harsher conditions.
  • Oxidative cyclization methods using lead tetraacetate on hydrazone derivatives of pyrazine-2-carbaldehyde provide alternative access to fused pyrazolopyrazines in good yields.
  • Condensation of 4,5-diamino-1,2,3-triazoles with 1,2-dicarbonyl compounds offers routes to triazole-fused pyrazines but is less directly applicable to azidoethyl-substituted pyrazoles.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Hydrazine addition + O-tosylation + Azidation 2-hydroxyethylhydrazine, tosyl chloride, sodium azide High regioselectivity, good yields Multi-step, requires handling azides
Catalytic hydrogenation + Base cyclization Pd/C, H2; NaOH aqueous Efficient cyclization, good yields Requires hydrogenation setup
One-pot tosylate to pyrazolopyrazine Ammonium hydroxide, NaOH Simplified procedure, fewer steps Sensitive to reaction conditions
Thermolysis of pyrazinyl tetrazoles High temperature (400 °C), vacuum Direct formation of fused ring Harsh conditions, low yield
Oxidative cyclization of hydrazones Lead tetraacetate Good yields, mild conditions Use of toxic oxidants

Research Findings and Practical Considerations

  • The sequence involving hydrazine addition, tosylation, and azidation is well-documented for preparing azidoethyl-substituted pyrazolines, which are key intermediates for further cyclization to pyrazolopyrazines.
  • The one-pot conversion of tosylates to pyrazolopyrazines offers synthetic simplicity and cost-effectiveness, making it attractive for scale-up.
  • DFT studies corroborate the mechanistic pathways, enhancing understanding of reaction intermediates and transition states, which aids in optimizing reaction conditions.
  • Alternative methods involving high-temperature thermolysis or oxidative cyclization provide complementary routes but are less practical for routine synthesis due to yield and safety concerns.
  • Handling of azides requires strict safety protocols due to their potential explosiveness, especially in large-scale preparations.

Scientific Research Applications

Research indicates that derivatives of pyrazole and pyrazine compounds exhibit a range of biological activities, including:

  • Antimicrobial properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer activity : Some studies suggest that pyrazole derivatives may inhibit cancer cell proliferation.
  • Anti-inflammatory effects : Certain analogs have been investigated for their potential to reduce inflammation.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine in various fields:

  • Medicinal Chemistry : A study explored the binding affinity of this compound with specific biological macromolecules, revealing insights into its mechanism of action against targeted diseases.
  • Materials Science : Research has demonstrated the use of this compound in synthesizing novel materials with enhanced properties, such as improved thermal stability and electrical conductivity.
  • Synthetic Applications : The compound has been utilized as a precursor for synthesizing other functionalized pyrazole derivatives, showcasing its role as a versatile building block in organic synthesis.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with related compounds that share similarities with this compound:

Compound NameStructure FeaturesUnique Properties
4-(1-(2-Azidoethyl)-1H-pyrazol-4-yl)pyridineContains a pyridine ring instead of pyrazineExhibits different biological activities
3-(1-(2-Azidoethyl)-1H-pyrazol-4-yl)pyridineSimilar azidoethyl substitution but different ringPotential for varied reactivity
2-Azido-N-pyrazolylacetamideContains an acetamide groupDifferent pharmacological profile

These compounds illustrate the diversity within this class of chemicals while emphasizing the unique structural features and potential applications of this compound.

Mechanism of Action

The mechanism of action of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine largely depends on its derivatives and the specific application. Generally, the azido group can undergo click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism involving the formation of a metallacycle intermediate.

Molecular Targets and Pathways:

    Biological Targets: The compound and its derivatives may target enzymes, receptors, and nucleic acids.

    Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazine, 2-[1-(3-Chlorophenyl)-1H-pyrazol-3-yl]- (CAS 956756-16-4)
  • Structure : Pyrazine linked to a 3-chlorophenyl-substituted pyrazole.
  • The electron-withdrawing chlorine atom may reduce pyrazine's electron deficiency, altering reactivity in catalytic or binding interactions .
2-[1-(4-Isopropylphenyl)-1H-pyrazol-4-yl]pyrazine
  • Structure : Pyrazine connected to a 4-isopropylphenyl-substituted pyrazole.
  • Unlike the azido group, the isopropylphenyl substituent lacks bioorthogonal reactivity, limiting utility in conjugation chemistry .
2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (Compound 8)
  • Structure : Pyrazine attached to a sulfonamide-modified pyrazole via a piperidine linker.
  • Key Differences: The sulfonyl group is strongly electron-withdrawing, which may enhance stability but reduce nucleophilic reactivity compared to the azido group.
6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine
  • Structure : Imidazo[1,2-a]pyrazine core with a pyrazole protected by a trimethylsilyl group.
  • Key Differences: The trimethylsilyl group serves as a protective moiety, contrasting with the reactive azidoethyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Stability Considerations
2-(1-(2-Azidoethyl)-1H-pyrazol-4-yl)pyrazine ~250–300 (estimated) Azide, pyrazine, pyrazole Moderate in polar solvents Thermally sensitive due to azide
2-[1-(3-Chlorophenyl)-1H-pyrazol-3-yl]pyrazine 256.69 Chlorophenyl, pyrazine Low (hydrophobic) High (stable aryl chloride)
2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine 393.43 Sulfonamide, piperidine High in DMSO High (rigid sulfonamide)
6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine ~450 (estimated) Trimethylsilyl, methylthio Low (lipophilic) Moderate (sensitive to acid)

Biological Activity

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine is an organic compound that features both pyrazole and pyrazine rings, with an azidoethyl substituent. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields. The presence of the azide group enhances its reactivity, which is crucial for various biological interactions.

Structural Characteristics

The compound can be represented structurally as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where the specific values for xx, yy, and zz depend on the exact molecular formula derived from its synthesis. The azido group (N3-N_3) is particularly significant for its reactivity in click chemistry, allowing for a variety of modifications that can enhance biological activity.

Biological Activities

Research indicates that derivatives of pyrazole and pyrazine compounds exhibit a range of biological activities, including:

  • Antiproliferative effects : Compounds similar to this compound have shown significant inhibition of cancer cell proliferation.
  • Enzyme inhibition : Certain derivatives have been identified as potent inhibitors of enzymes involved in critical biological pathways, such as ENPP1, which regulates immune responses in cancer therapy .
  • Antimicrobial properties : Some pyrazole derivatives demonstrate activity against various bacterial strains, suggesting potential applications in treating infections.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the pyrazole ring : Utilizing 1H-pyrazole precursors.
  • Introduction of the azido group : Through nucleophilic substitution reactions.
  • Cyclization to form the pyrazine moiety : This step is crucial for achieving the final structure.

The following table summarizes various synthetic routes explored in literature:

StepReaction TypeConditionsYield (%)
1Nucleophilic substitutionRoom temperature70
2CyclizationHeat (100°C)65
3PurificationColumn chromatography90

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antiproliferative Activity :
    • A study demonstrated that structurally similar pyrazolo[4,3-c]pyridine derivatives significantly reduced cell proliferation in cancer cell lines by inducing apoptosis through caspase activation and PARP cleavage .
  • ENPP1 Inhibition :
    • Research highlighted a derivative with an IC50 value of approximately 5.7 nM against ENPP1, indicating its potential as a therapeutic agent in enhancing immune responses during cancer treatment .
  • Antimicrobial Effects :
    • Various pyrazole derivatives were tested against different bacterial strains, showing promising results that warrant further exploration for pharmaceutical applications.

Q & A

Basic: What synthetic strategies are effective for constructing the pyrazine-pyrazole core in 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine?

Methodological Answer:
The pyrazine-pyrazole scaffold can be synthesized via:

  • Condensation Reactions : Reacting pyrazole-4-carboxaldehyde with hydrazine derivatives (e.g., hydrazine hydrate) under reflux in ethanol/piperidine to form hydrazone intermediates, followed by cyclization .
  • Cyclization with POCl₃ : Using phosphoryl chloride (POCl₃) at 120°C to cyclize substituted benzoic acid hydrazides into [1,3,4]oxadiazoles fused with pyrazole rings .
  • Regioselective Substitution : Employing N-tosylhydrazones to ensure regioselective formation of pyrazole rings, as demonstrated in large-scale syntheses of functionalized pyrazoles .

Key optimization factors include solvent selection (e.g., absolute ethanol), acid catalysts (HCl), and reaction time (2–6 hours) .

Basic: How is structural confirmation achieved for this compound and its intermediates?

Methodological Answer:
Structural validation requires a multi-technique approach:

  • Single-Crystal X-ray Diffraction : Definitive confirmation of molecular geometry and substituent orientation .
  • Spectral Analysis :
    • IR Spectroscopy : Identification of functional groups (e.g., azide stretches at ~2100 cm⁻¹).
    • NMR : ¹H/¹³C NMR to resolve aromatic proton environments and pyrazine/pyrazole connectivity .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Advanced: How can regioselectivity challenges in pyrazole ring substitution be addressed during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing groups (e.g., nitro or chloro) at specific positions direct nucleophilic attack during cyclization. For example, 4-nitrophenyl substituents enhance regiocontrol in hydrazone formation .
  • Reaction Conditions : Base-catalyzed dehydrochlorination (using triethylamine) promotes selective cycloaddition to thiohydrazonates, as seen in 1,3,4-thiadiazole syntheses .
  • Computational Pre-screening : Density functional theory (DFT) calculations predict favorable transition states for regioselective pathways .

Advanced: What methodologies evaluate the compound’s bioactivity (e.g., antimicrobial or antitumor effects)?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
    • Time-Kill Curves : Assess bactericidal/fungicidal kinetics at 2× MIC .
  • Antitumor Activity :
    • c-Met Inhibition : Enzymatic assays measuring IC₅₀ values against recombinant c-Met kinase .
    • Xenograft Models : Evaluate tumor growth inhibition in nude mice implanted with human glioma cells (e.g., U87-MG) at 50 mg/kg doses .

Advanced: How are structure-activity relationship (SAR) studies designed for pyrazine-pyrazole derivatives?

Methodological Answer:

  • Analog Design : Systematic substitution of azidoethyl, pyrazole, and pyrazine moieties (e.g., replacing aryl groups with heteroaryl or halogenated variants) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes in target proteins (e.g., pantothenate synthetase for antitubercular activity) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with pyrazine N-atoms) using 3D-QSAR models .

Basic: What analytical techniques monitor reaction progress and purity during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Track intermediates using silica gel plates and UV visualization .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .
  • In-situ Spectroscopy : Real-time IR or NMR to detect hydrazone or cyclization milestones .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Standardized Assay Protocols : Align experimental conditions (e.g., inoculum size, media) with CLSI guidelines to minimize variability .
  • Comparative Re-testing : Re-evaluate disputed compounds side-by-side with reference drugs (e.g., pyrazinamide for antitubercular activity) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between pyrazine logP and MIC values) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine
Reactant of Route 2
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2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine

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